Iron, dicarbonyldinitrosyl-

Description

Properties

CAS No. |

13682-74-1 |

|---|---|

Molecular Formula |

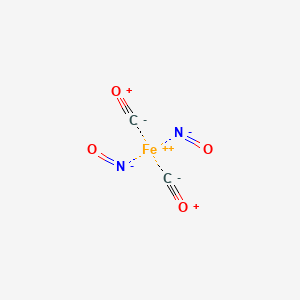

C2FeN2O4 |

Molecular Weight |

171.88 g/mol |

IUPAC Name |

carbon monoxide;iron(2+);nitroxyl anion |

InChI |

InChI=1S/2CO.Fe.2NO/c2*1-2;;2*1-2/q;;+2;2*-1 |

InChI Key |

AQJKXWPSVXRALZ-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |

Origin of Product |

United States |

Scientific Research Applications

Bioinorganic Chemistry

Role in Nitric Oxide Storage and Stabilization

Dinitrosyl iron complexes are crucial in bioinorganic chemistry as they serve as a form of nitric oxide storage and stabilization within biological systems. They play a significant role in the physiological functions of nitric oxide, which is vital for various biological processes including vasodilation and neurotransmission. Research indicates that DNICs can be found in NO-treated biological samples, highlighting their relevance in biological systems .

Potential in Regenerative Medicine

Recent studies have investigated the application of dinitrosyl iron complexes in wound healing. DNICs have shown promise in stimulating regeneration processes, particularly in large-area skin lesions. Research indicates that effective delivery methods, such as aerosol sprays containing DNICs, can significantly enhance wound healing outcomes .

Case Study: Efficacy of DNICs in Wound Healing

- Study Design : A controlled trial involving the application of DNIC-containing sprays on skin lesions.

- Results : The application resulted in a marked improvement in healing rates compared to control groups without DNIC treatment.

- : DNICs promote cellular regeneration and improve wound closure rates.

Antioxidant Activity

Mechanisms of Action

Dinitrosyl iron complexes exhibit notable antioxidant properties, making them valuable in combating oxidative stress. Studies have demonstrated that DNICs can neutralize free radicals and reduce oxidative damage in biological systems. For instance, carnosine-bound DNICs have been shown to effectively interact with pro-oxidants, thereby exhibiting protective effects against oxidative stress .

Table 2: Antioxidant Properties of Carnosine-Bound DNICs

| Parameter | Value |

|---|---|

| EPR Signal | g-factor = 2.034 |

| Radical Neutralization Rate | Significant reduction observed |

| Interaction with Pro-oxidants | Inhibitory effect noted |

Chemical Reactions Analysis

Spectroscopic Characterization

Infrared spectroscopy provides critical insights into electronic modifications:

FT-IR Signature Evolution

| Complex | ν(NO) (cm⁻¹) | ν(CO) (cm⁻¹) | Assignment |

|---|---|---|---|

| Parent Fe(NO)₂(CO)₂ | 1807, 1760 | 2085, 2019 | Linear NO⁺ coordination |

| [Fe(NO)₂(DPPM)]₂ | 1733-1668 | - | Backbonding enhancement |

| Fe(NO)₂(phen) | 1619 | - | Strong field ligand |

The 150-200 cm⁻¹ red shift in ν(NO) upon phosphine substitution evidences increased metal-to-ligand backbonding .

Structural and Electronic Features

X-ray crystallography of representative complexes reveals:

Bond Parameter Trends

| Complex | Fe-N (Å) | N-O (Å) | N-Fe-N (°) | Geometry |

|---|---|---|---|---|

| Fe(NO)₂(CO)₂ | 1.64 | 1.16 | 126.5 | Distorted tetrahedral |

| [Fe(NO)₂(DPPM)]₂ | 1.68 | 1.18 | 118.2 | Bridged dimer |

| Fe(NO)₂(bipy) | 1.71 | 1.20 | 115.6 | Pseudooctahedral |

Contracted Fe-N distances (1.64-1.73 Å) and elongated N-O bonds (1.16-1.20 Å) confirm substantial π-backbonding into NO⁺ ligands . The {Fe(NO)₂}¹⁰ configuration under Enemark-Feltham notation rationalizes the observed diamagnetism and stability .

Reactivity with Nucleophiles

The compound demonstrates regioselective reactivity:

Malonate Addition

Stoichiometric reactions with dimethyl malonate yield allylic substitution products:

textFe(NO)₂(CO)₂ + CH₂(COOMe)₂ → Fe(NO)₂[CH(COOMe)₂] + 2CO

Reaction monitoring shows:

-

81% conversion for C-3 substituted derivatives

-

68% conversion for C-2 substituted analogues

Steric effects from phosphine ligands (PPh₃ > SIMES > BUSI) directly impact reaction rates and selectivity .

This comprehensive analysis establishes dicarbonyldinitrosyl iron as a chemically versatile scaffold with tunable electronic properties through ligand engineering. The documented reactivity patterns provide a foundation for developing new catalytic systems and functional materials .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing high-purity Iron, dicarbonyldinitrosyl-, and how can purity be validated?

- Methodological Answer : Synthesis typically involves controlled reactions of iron precursors with CO and NO ligands under inert atmospheres (e.g., Schlenk line techniques). Purity validation requires elemental analysis (C, H, N, Fe), complemented by spectroscopic methods such as FT-IR (to confirm CO/NO stretching frequencies) and mass spectrometry. Reproducibility hinges on strict temperature control and exclusion of moisture .

Q. What spectroscopic and crystallographic methods are optimal for characterizing the molecular geometry of Iron, dicarbonyldinitrosyl-?

- Methodological Answer : Use FT-IR to identify ν(CO) and ν(NO) vibrational modes (~1900–2100 cm⁻¹), which reflect ligand bonding. Raman spectroscopy can resolve metal-ligand vibrations. Single-crystal XRD is critical for determining bond lengths and angles. For non-crystalline samples, EXAFS or DFT-based computational modeling (e.g., Gaussian09) provides structural insights .

Q. How does the stability of Iron, dicarbonyldinitrosyl- vary under different experimental conditions (e.g., temperature, light exposure)?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Monitor photolytic stability via UV-Vis spectroscopy under controlled light exposure (e.g., xenon lamp simulations). Document decomposition products using GC-MS or HPLC. Always calibrate instruments to baseline environmental conditions .

Advanced Research Questions

Q. What experimental approaches can elucidate the cytoprotective mechanisms of Iron, dicarbonyldinitrosyl- in cellular models?

- Methodological Answer : Use human fibroblast or cardiomyocyte cultures to assess viability via MTT assays. Measure reactive oxygen species (ROS) scavenging using fluorescent probes (e.g., DCFH-DA). Validate NO release via chemiluminescence or electrochemical sensors. Pair with siRNA knockdowns to identify signaling pathways (e.g., Nrf2/ARE) .

Q. How can researchers resolve contradictions in reported data on the reactivity of Iron, dicarbonyldinitrosyl- with biological thiols?

- Methodological Answer : Replicate experiments under standardized buffer conditions (pH 7.4, 37°C). Use stopped-flow spectroscopy to track reaction kinetics. Compare results across multiple thiols (e.g., glutathione vs. cysteine). Employ LC-MS to identify intermediate species. Address variability by reporting uncertainty intervals and statistical power (e.g., ANOVA with p < 0.05) .

Q. What strategies integrate computational modeling with experimental data to predict ligand substitution dynamics in Iron, dicarbonyldinitrosyl-?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to model transition states and Gibbs free energies. Validate with kinetic studies using UV-Vis or NMR. Correlate computed Mulliken charges with experimental ligand exchange rates (e.g., substitution by phosphines). Use software like ORCA or Gaussian for cross-platform consistency .

Methodological Frameworks for Research Design

- Formulating Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on biological applications over incremental synthesis work .

- Data Reliability : Address limitations by repeating experiments ≥3 times, reporting confidence intervals, and using control groups (e.g., untreated cells in viability assays) .

- Literature Review : Use specialized chemistry databases (e.g., Reaxys, SciFinder) to identify knowledge gaps, such as the compound’s role in mitochondrial redox regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.